molecular formula C15H15ClN4S B7834829 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834829
M. Wt: 318.8 g/mol
InChI Key: OPOUBIHKXAIMGT-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and an isopropylamino group attached to the pyrimidine ring.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfanyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4S/c1-9(2)18-14-12(8-17)13(19-15(20-14)21-3)10-4-6-11(16)7-5-10/h4-7,9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOUBIHKXAIMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Quality control measures, such as spectrometric characterization, are employed to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites and preventing the formation of inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate
  • Methyl 4-(3-chlorophenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate

Uniqueness

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

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